molecular formula C18H14ClFN4O B1684536 R-1530 CAS No. 882531-87-5

R-1530

Número de catálogo: B1684536
Número CAS: 882531-87-5
Peso molecular: 356.8 g/mol
Clave InChI: UOVCGJXDGOGOCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemical Profile

  • Chemical Name : R1530
  • CAS Number : 882531-87-5
  • Molecular Formula : C15_{15}H14_{14}F2_2N4_4O

Oncology

R1530 has shown promising results in preclinical studies as an antitumor agent. Its efficacy has been demonstrated across various tumor models, including solid tumors and specific cancers such as prostate adenocarcinoma.

Case Study: Prostate Adenocarcinoma Model

  • Study Design : Preclinical evaluation in rat models using the Flexner-Jobling adenocarcinoma.
  • Results : Significant inhibition of tumor growth was observed, with R1530 demonstrating both antitumor and antiangiogenic properties .

Angiogenesis Inhibition

The compound has also been identified as a potent angiogenesis inhibitor, which is crucial for tumor growth and metastasis.

In Vitro Study Findings

  • R1530 effectively reduced endothelial cell proliferation and migration, key processes in angiogenesis.
  • It inhibited the formation of new blood vessels in various assays, confirming its potential as a therapeutic agent against cancer .

Pharmacokinetics

R1530 exhibits favorable pharmacokinetic properties:

  • Volume of Distribution (Vd) : Ranges from 1.59 to 3.22 L/kg across different species.
  • Plasma Clearance (CL) : Moderate to high rates (469–528 mL/min), indicating efficient metabolism and excretion .

Table 1: Efficacy of R1530 in Tumor Models

Tumor TypeModel TypeEfficacy ObservedReference
Prostate AdenocarcinomaRat ModelSignificant tumor growth inhibition
Human Xenograft ModelsVarious Solid TumorsNotable antitumor activity with minimal toxicity
Endothelial Cell ProliferationIn Vitro AssaysReduced proliferation and migration

Table 2: Pharmacokinetic Data for R1530

ParameterMouseRatMonkey
Volume of Distribution (Vd)1.59 L/kg2.34 L/kg3.22 L/kg
Total Plasma Clearance (CL)469 mL/min500 mL/min528 mL/min

Análisis Bioquímico

Biochemical Properties

R-1530 interacts with several enzymes, proteins, and other biomolecules. It targets angiogenesis-related receptor tyrosine kinases, including FGFR1, PDGFRβ, and VEGFR2 . It also inhibits FLT1, KIT, PLK4, and RET . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to delay mitosis, induce polyploidy, and block angiogenesis in cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting multiple kinases, this compound disrupts the signaling pathways that drive cell proliferation and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has demonstrated stability, with its effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Significant tumor growth inhibition was demonstrated in a lung cancer xenograft model with a range of once daily, weekly, and twice-weekly doses of this compound . Tumor regression occurred in all models treated with the maximum tolerated daily dose .

Metabolic Pathways

Given its role as a multi-kinase inhibitor, it is likely that it interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

After oral administration in nude mice, this compound showed good tissue penetration .

Subcellular Localization

Given its role as a multi-kinase inhibitor, it is likely that it is localized to the areas of the cell where these kinases are active .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para RG-1530 no se detallan ampliamente en la literatura disponible. se sabe que RG-1530 está disponible comercialmente, lo que indica que su síntesis se ha optimizado para la producción industrial . Los métodos de preparación probablemente involucran múltiples pasos de síntesis orgánica, incluida la formación de intermediarios clave y la purificación del producto final.

Análisis De Reacciones Químicas

RG-1530 experimenta varias reacciones químicas, centrándose principalmente en su función como inhibidor de quinasas. El compuesto participa en reacciones de inhibición donde interactúa con múltiples quinasas de tirosina receptoras involucradas en la angiogénesis, como los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento fibroblástico . Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de estas quinasas, lo que lleva a una reducción de la angiogénesis y el crecimiento tumoral.

Actividad Biológica

R1530 is a novel compound classified as a multikinase inhibitor that has demonstrated significant biological activity, particularly in the context of cancer treatment. This compound is currently undergoing clinical Phase I testing, with a focus on its potential to inhibit various kinases involved in tumor growth and angiogenesis.

R1530 exhibits inhibitory activity against several key kinases, including:

  • KDR (VEGFR2) : Involved in angiogenesis.
  • FGFR : Plays a role in cell proliferation and differentiation.
  • Aurora A kinase : Critical for cell division.
  • Cdk2 : Important for cell cycle regulation.

The IC50 values for these kinases have been reported as follows:

KinaseIC50 (nM)
Chk224
KDR25
FGFR50
Aurora A kinase30
Cdk240

These values indicate the potency of R1530 in inhibiting these kinases, with lower IC50 values suggesting higher potency.

In Vitro Studies

In vitro studies have demonstrated that R1530 effectively inhibits the proliferation of various human tumor cell lines. For instance, it has shown substantial anti-proliferative effects in endothelial and fibroblast cell lines, indicating its potential utility in targeting both tumor cells and the tumor microenvironment .

In Vivo Studies

In vivo studies using xenograft mouse models have further validated the efficacy of R1530. One study reported that administration of R1530 at a dose of 10 mg/kg resulted in complete tumor regression without significant toxicity over an 18-day treatment period . This suggests that R1530 not only inhibits tumor growth but does so with a favorable safety profile.

Case Study 1: Efficacy in AML Models

A notable case study involved the use of R1530 in acute myeloid leukemia (AML) models. The compound was tested against MV4-11 xenografts, demonstrating potent inhibition of FLT3 and VEGFR2, which are critical pathways in AML progression. The results indicated that R1530 could serve as a promising therapeutic option for patients with FLT3-mutated AML .

Case Study 2: Combination Therapy Potential

Another case study explored the combination of R1530 with other therapeutic agents. The findings suggested that combining R1530 with established chemotherapy drugs enhanced overall antitumor activity, indicating its potential role in combination therapy regimens for various cancers .

Selectivity Profile

R1530's selectivity profile has been characterized through kinase profiling assays. It has been shown to selectively inhibit kinases associated with oncogenic signaling pathways while sparing others, which may reduce off-target effects and improve patient outcomes .

Structural Insights

Molecular docking studies have provided insights into the binding interactions of R1530 with its target kinases. The compound's structure allows for favorable interactions within the ATP-binding site of kinases, which is crucial for its inhibitory action. This structural understanding aids in further optimization and development of derivatives with enhanced activity .

Propiedades

IUPAC Name

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVCGJXDGOGOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882531-87-5
Record name R-1530
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882531875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 882531-87-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name R-1530
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJ55R5PPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-pyrazolo[3,4-b][1,4]benzodiazepine (IVa) was prepared by reacting 0.0224 moles of 5-(2-chlorophenyl)-1,3-dihydro-7-fluoro-8-methoxy-2H-1,4-benzodiazepin-2-thione (IIa) with 1,1-dimethoxy-N,N-dimethyl-ethanamine and then hydrazine in a manner analogous to Example 55. MH+/Z=357.
Name
5-(2-chlorophenyl)-1,3-dihydro-7-fluoro-8-methoxy-2H-1,4-benzodiazepin-2-thione
Quantity
0.0224 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-pyrazolo[3,4-b][1,4]benzodiazepine (IVa) was prepared by reacting 0.0014 moles of (2-amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)-methanone (Xa) with 4-amino-5-chloro-3-methyl-1-(2-propenyl)-1H-pyrazole (XIII), and subsequent dealkylation of the intermediate, 5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-1-(2-propenyl)-pyrazolo[3 ,4-b][1,4]benzodiazepine (XIVa) with diisobutylaluminum hydride in a manner analogous to Example 72. MH+/Z=357.
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-1-(2-propenyl)-pyrazolo[3 ,4-b][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
R1530
Reactant of Route 2
Reactant of Route 2
R1530
Reactant of Route 3
Reactant of Route 3
R1530
Reactant of Route 4
R1530
Reactant of Route 5
R1530
Reactant of Route 6
R1530
Customer
Q & A

Q1: What is the primary mechanism of action of R1530?

A1: R1530 exerts its antitumor activity through a dual mechanism:

  • Disruption of Mitosis: R1530 interferes with tubulin polymerization and mitotic checkpoint function, leading to abortive mitosis, endoreduplication, and ultimately, polyploidy in cancer cells. [] This polyploidization makes cancer cells more vulnerable to apoptosis or senescence. [] Furthermore, R1530's effect on mitosis seems to be linked to the downregulation of the mitotic checkpoint kinase BubR1, potentially through the inhibition of PLK4. []
  • Anti-angiogenic Effects: R1530 inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Flt-3, and FGFR1/2. [, , ] This multi-targeted approach effectively disrupts tumor vascularization, further hindering tumor growth and progression.

Q2: What preclinical data supports the use of R1530 as an anti-cancer agent?

A2: R1530 has demonstrated potent antitumor activity in various preclinical settings:

  • In vitro studies: R1530 effectively inhibits the growth of a wide range of cancer cell lines. [, , ]
  • Xenograft models: Oral administration of R1530 significantly inhibited tumor growth in human tumor xenograft models, including renal cell carcinoma [], prostate carcinoma [], and a rat prostatic adenocarcinoma model. [] Notably, R1530 demonstrated efficacy against both subcutaneous and orthotopic tumors, highlighting its potential in various tumor settings. []
  • Combination therapies: Studies have explored the efficacy of R1530 in combination with other anticancer agents. For instance, combining R1530 with bevacizumab and peginterferon alfa-2a showed promising results in a renal cell carcinoma model. [] Similarly, combining R1530 with docetaxel and/or bevacizumab showed enhanced efficacy compared to monotherapies in a prostate carcinoma model. [] These findings suggest a potential for synergistic effects and improved therapeutic outcomes with combination therapies.

Q3: Are there any identified challenges or potential limitations associated with R1530 therapy?

A3: While preclinical data is promising, further research is necessary to fully understand the potential limitations of R1530, including:

    Q4: What is the current developmental stage of R1530?

    A: R1530 is currently undergoing Phase I clinical trials to evaluate its safety, dosage, and efficacy in humans. [, , ]

    Q5: Could targeting PLK4 be a viable strategy for enhancing R1530's efficacy?

    A: Research suggests that R1530 may downregulate the mitotic checkpoint kinase BubR1 through the inhibition of PLK4. [] Since BubR1 knockdown mimics the polyploidy-inducing effect of R1530, targeting PLK4 could be a potential strategy to enhance its antitumor activity. [] Further research is needed to explore this hypothesis and investigate the potential benefits and risks of specifically targeting PLK4 in conjunction with R1530 treatment.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.